D-Mannose-18O

LC-MS/MS Metabolomics Structural Elucidation

Research-grade isotopically labeled analog requires precise selection. D-Mannose-18O delivers predictable +2 Da mass shift for unambiguous MS detection. • Enables accurate quantification as internal standard in LC-MS/MS, compensating matrix effects. • Unique ¹⁸O fragmentation pattern confirms label incorporation in glycoconjugate synthesis. • 5-fold higher oxygen exchange rate vs. glucose allows differential metabolic flux tracing. Strict quality control and global logistics ensure reliable procurement for demanding research workflows.

Molecular Formula C6H12O6
Molecular Weight 182.16 g/mol
Cat. No. B12406122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-18O
Molecular FormulaC6H12O6
Molecular Weight182.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i8+2
InChIKeyGZCGUPFRVQAUEE-XGGCLWITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannose-18O for Precision Metabolic Tracing and LC-MS Quantification


D-Mannose-18O is an isotopically labeled analog of the monosaccharide D-mannose, where one or more of the naturally occurring oxygen-16 (¹⁶O) atoms are substituted with the stable, non-radioactive isotope oxygen-18 (¹⁸O) [1]. This substitution results in a predictable and quantifiable mass shift (e.g., from 180.16 g/mol for unlabeled D-mannose to 182.16 g/mol for the mono-¹⁸O labeled form), making it a critical tool for tracing metabolic pathways and as an internal standard in mass spectrometry applications [2].

Why D-Mannose-18O Cannot Be Replaced by Other Labeled Analogs in Specific Applications


In research and analytical workflows, stable isotope-labeled compounds are not functionally interchangeable. The choice of isotope (¹⁸O vs. ¹³C vs. ²H) and labeling position (e.g., C1 vs. C6) directly impacts experimental design and data interpretation. Substituting D-Mannose-18O with a more common ¹³C-labeled analog can lead to: (i) different fragmentation patterns in LC-MS/MS, potentially compromising analyte identification and quantification ; (ii) distinct NMR properties, as ¹⁸O induces unique isotope shifts in ¹³C NMR spectra [1]; and (iii) altered rates of specific biochemical reactions due to kinetic isotope effects [2]. Therefore, selecting the correct labeled analog is a critical scientific decision, not a simple procurement substitution.

Quantitative Evidence for the Selection of D-Mannose-18O Over Alternatives


MS/MS Fragmentation Pattern Distinguishes C1-¹⁸O Labeling from C6-¹³C Labeled Analogs

The mass spectrometric fragmentation pattern of D-Mannose-18O-1 provides a unique signature compared to its ¹³C-labeled counterparts. In MS/MS analysis, D-Mannose-18O-1 (with ¹⁸O at the C1 position) shows dominant [M+H-¹⁸O]⁺ ions, a result of losing the labeled water. In contrast, analogs labeled with ¹³C at the C6 position (e.g., D-Mannose-6-¹³C) exhibit [M+H-¹⁸O-60]⁺ fragments due to the cleavage of the glycan ring . This difference is critical for confirming the labeling position and avoiding misidentification.

LC-MS/MS Metabolomics Structural Elucidation

Use of D-Mannose-18O as an Internal Standard in Metabolomics

D-Mannose-18O (or its multi-labeled variant, D-Mannose-¹⁸O₆) is specifically recommended for use as an internal standard in quantitative metabolomics studies . By spiking a known concentration of this labeled standard into a biological sample, the concentration of endogenous, unlabeled D-mannose can be determined by comparing the mass spectrometry signal intensities (peak areas) of the labeled and unlabeled species. While this is a general principle for all stable isotope-labeled internal standards (SIL-IS), the use of an ¹⁸O label provides a different mass shift than a ¹³C label, which can be advantageous for avoiding spectral overlap with other endogenous metabolites or co-eluting compounds.

Quantitative Metabolomics LC-MS Internal Standard

Quantitative Kinetic Data from ¹⁸O Isotope Shift in ¹³C NMR Spectroscopy

The ¹⁸O isotope shift in ¹³C NMR spectroscopy has been used to quantify the oxygen exchange rate at the anomeric carbon (C1) of monosaccharides. At 26 °C, the rate of oxygen exchange for D-mannose was found to be approximately 5 times the rate for D-glucose over the pH range 2-10 [1]. This demonstrates that D-mannose undergoes faster oxygen exchange than its epimer, D-glucose. This data provides a mechanistic foundation for designing and interpreting tracer studies using ¹⁸O-labeled mannose.

NMR Spectroscopy Reaction Kinetics Carbohydrate Chemistry

Primary Application Scenarios for D-Mannose-18O Based on Technical Evidence


Differentiating D-Mannose Metabolic Pathways from Glucose and Fructose

The 5-fold higher oxygen exchange rate of D-mannose compared to D-glucose [1] allows researchers to design tracer studies where the differential stability of the ¹⁸O label can be used to distinguish mannose-specific metabolic pathways (e.g., glycosylation) from the more general glycolytic flux. The ¹⁸O label at the C1 position of mannose provides a unique probe for studying anomeric transformations and ring-opening/closing kinetics during enzymatic reactions.

LC-MS/MS Quantification of D-Mannose as a Potential Cancer Biomarker

For developing and validating LC-MS/MS methods to quantify D-mannose in human serum, as demonstrated for cancer biomarker studies [1], D-Mannose-18O can serve as the gold-standard internal standard. Its distinct mass shift and fragmentation pattern facilitate accurate and precise quantification by compensating for matrix effects and extraction efficiency, ensuring the analytical method's robustness for clinical research applications.

Structural Confirmation in Complex Carbohydrate Synthesis

In the chemoenzymatic synthesis of complex carbohydrates, such as ring-oxygen-labeled sialic acid [1], D-Mannose-18O serves as a crucial starting material or intermediate. The unique fragmentation pattern of the ¹⁸O-labeled product, as observed in MS/MS , provides definitive evidence for the successful incorporation of the label at the intended position, confirming the structure of the final synthesized glycoconjugate.

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